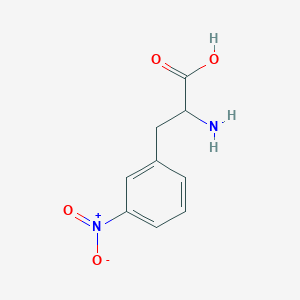

2-Amino-3-(3-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-74-0 | |

| Record name | NSC21948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Biological Activity of 3-Nitrophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Modified Amino Acid

3-Nitrophenylalanine (3-NPA) is a synthetic derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group at the meta position of the phenyl ring.[1] This structural modification imparts unique chemical and biological properties, positioning 3-NPA as a valuable tool in biochemical research and a promising scaffold in drug discovery.[1] Its structural similarity to L-phenylalanine allows for its recognition and potential interaction with biological systems that process natural amino acids, while the electron-withdrawing nitro group can significantly alter its reactivity, binding affinity, and metabolic fate.

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-nitrophenylalanine. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its mechanisms of action, metabolic pathways, toxicological considerations, and therapeutic applications. The information presented herein is intended to serve as a foundational resource for designing and executing robust experimental investigations into this intriguing molecule.

Physicochemical Properties of 3-Nitrophenylalanine

A foundational understanding of the physicochemical properties of 3-nitrophenylalanine is essential for its application in biological research. These properties influence its solubility, stability, and interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Appearance | White to off-white solid or powder | [1] |

| Purity | Typically ≥97% | [1] |

| Stereochemistry | Available as D- and L-enantiomers | [1] |

Section 1: Mechanism of Action - A Tale of Competitive Inhibition and Beyond

The biological effects of 3-nitrophenylalanine are largely predicated on its structural mimicry of L-phenylalanine, suggesting a primary mechanism of action involving competitive inhibition of enzymes that utilize aromatic amino acids as substrates.

Inhibition of Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are critical enzymes in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin.[3][4][5][6] Phenylalanine and its analogs are known to act as competitive inhibitors of these enzymes.[7] It is hypothesized that 3-nitrophenylalanine competes with the natural substrates (phenylalanine for PAH, tyrosine for TH, and tryptophan for TPH) for binding to the active site. This competitive inhibition would lead to a reduction in the production of the corresponding hydroxylated products, thereby impacting downstream neurotransmitter synthesis.[7]

Experimental Protocol: Assessing the Inhibition of Phenylalanine Hydroxylase by 3-Nitrophenylalanine

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 3-nitrophenylalanine for human phenylalanine hydroxylase (hPAH).

Materials:

-

Recombinant human phenylalanine hydroxylase (hPAH)

-

L-phenylalanine (substrate)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

3-Nitrophenylalanine (inhibitor)

-

Tyrosine standards

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.4)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing hPAH, BH₄, catalase, and DTT in the reaction buffer.

-

Initiate the reaction by adding L-phenylalanine.

-

Incubate at a constant temperature (e.g., 25°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of tyrosine produced using HPLC with fluorescence detection.[8][9]

-

-

IC50 Determination:

-

Perform the enzyme activity assay in the presence of varying concentrations of 3-nitrophenylalanine.

-

Maintain a constant concentration of L-phenylalanine (typically at or near its Km value).

-

Calculate the percentage of inhibition for each concentration of 3-nitrophenylalanine relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the 3-nitrophenylalanine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12]

-

-

Ki Determination:

-

Measure the initial reaction velocities at various concentrations of L-phenylalanine and several fixed concentrations of 3-nitrophenylalanine.

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

-

Analyze the data using appropriate kinetic models to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.

-

Data Analysis Workflow for Enzyme Inhibition Studies

Caption: Workflow for determining enzyme inhibition kinetics.

Interaction with Neurotransmitter Receptors

Derivatives of L-phenylalanine have been shown to modulate glutamatergic synaptic transmission, suggesting a potential role in neuroprotection.[13] While direct evidence for 3-nitrophenylalanine is limited, its structural similarity to phenylalanine suggests it may interact with neurotransmitter receptors, either directly as a ligand or indirectly by altering the synthesis of neurotransmitters.

Section 2: Metabolic Pathways and Fate

The metabolic fate of 3-nitrophenylalanine is a critical determinant of its biological activity and potential toxicity. The primary metabolic transformation is anticipated to be the reduction of the nitro group.

Enzymatic Reduction of the Nitro Group

Nitroaromatic compounds can be metabolized by nitroreductases, a class of enzymes found in both bacteria and eukaryotes.[14][15] These enzymes catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to an amine.[15] The expression of bacterial nitroreductases in mammalian cells has been explored as a strategy for the targeted activation of nitroaromatic prodrugs in cancer therapy.[16][17] It is plausible that endogenous mammalian nitroreductases or gut microbiota could metabolize 3-nitrophenylalanine.

Proposed Metabolic Pathway of 3-Nitrophenylalanine

Caption: Proposed reductive metabolism of 3-nitrophenylalanine.

Experimental Protocol: Analysis of 3-Nitrophenylalanine Metabolism in Cell Culture

Objective: To identify and quantify the metabolites of 3-nitrophenylalanine in a mammalian cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

3-Nitrophenylalanine

-

Acetonitrile

-

Formic acid

-

HPLC system coupled with a mass spectrometer (LC-MS)

-

Metabolite standards (if available)

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to a suitable confluency.

-

Treat the cells with 3-nitrophenylalanine at various concentrations and for different time points.

-

Include untreated cells as a control.

-

-

Sample Preparation:

-

Harvest the cells and collect the culture medium.

-

Perform a protein precipitation step on both cell lysates and medium using cold acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Separate the metabolites using a suitable HPLC column and gradient.

-

Detect and identify the parent compound and its metabolites using mass spectrometry, looking for the expected mass shifts corresponding to the reduction of the nitro group.

-

Quantify the metabolites by comparing their peak areas to those of standards or by using a labeled internal standard.[18]

-

Section 3: Toxicological Profile

A thorough understanding of the toxicological profile of 3-nitrophenylalanine is paramount for its safe handling in research and for its potential development as a therapeutic agent.

In Vitro Cytotoxicity

Cytotoxicity assays are essential for determining the concentration range at which 3-nitrophenylalanine exerts toxic effects on cells.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of 3-nitrophenylalanine on human cell lines such as HepG2 (liver) and SH-SY5Y (neuronal).[19][20][21][22][23]

Materials:

-

HepG2 and SH-SY5Y cells

-

Cell culture medium and supplements

-

3-Nitrophenylalanine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 3-nitrophenylalanine for 24, 48, and 72 hours. Include untreated and vehicle-treated controls.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control.

-

Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

In Vivo Acute Toxicity

Acute toxicity studies in animal models provide crucial information on the potential for systemic toxicity and help determine a safe dose range for further studies.

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) or the median lethal dose (LD50) of 3-nitrophenylalanine in mice following a single administration.[2][24][25]

Materials:

-

Male and female mice (e.g., C57BL/6)

-

3-Nitrophenylalanine

-

Vehicle (e.g., saline or a suitable solvent)

-

Dosing equipment (e.g., gavage needles, syringes)

Procedure:

-

Dose Selection and Administration:

-

Based on in vitro data, select a range of doses.

-

Administer a single dose of 3-nitrophenylalanine to groups of mice via a relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

-

-

Observation:

-

Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

-

Record body weights and any clinical signs of toxicity.

-

-

Necropsy:

-

At the end of the study, perform a gross necropsy on all animals.

-

-

Data Analysis:

-

Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity.

-

If applicable, calculate the LD50 using statistical methods.

-

Section 4: Therapeutic Applications and Future Directions

The unique properties of 3-nitrophenylalanine open up several avenues for therapeutic development.

Peptide-Based Cancer Therapy

The incorporation of unnatural amino acids into peptides is a promising strategy for developing novel cancer therapeutics.[26][27] 3-Nitrophenylalanine can be incorporated into tumor-homing peptides to create peptide-drug conjugates (PDCs).[28][29][30][31] The nitro group can serve as a handle for further chemical modification or as a trigger for prodrug activation in the hypoxic tumor microenvironment, where nitroreductase activity may be elevated.

Conceptual Design of a 3-NPA Containing Peptide-Drug Conjugate

Caption: A schematic for a peptide-drug conjugate utilizing 3-NPA.

Neurological Drug Development

Given the potential for phenylalanine analogs to modulate neurotransmission, 3-nitrophenylalanine and its derivatives are of interest for the development of drugs targeting neurological disorders.[13] The neurotoxic effects of the related compound, 3-nitrotyrosine, in vivo highlight the need for careful evaluation of the neuroactivity of 3-nitrophenylalanine.[32][33] Further research is warranted to explore its effects on various neurotransmitter systems and its potential as a neuroprotective or neuromodulatory agent.

Conclusion

3-Nitrophenylalanine is a versatile molecule with a range of potential biological activities that are yet to be fully explored. Its ability to act as a competitive inhibitor of key enzymes, its potential for metabolic activation, and its utility as a building block for novel peptides and therapeutic agents make it a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research into the biological activity of 3-nitrophenylalanine, ultimately paving the way for new discoveries in basic science and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Toxicology | MuriGenics [murigenics.com]

- 3. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. InterPro [ebi.ac.uk]

- 5. The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structures of nitroreductase in three states: effects of inhibitor binding and reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression of the bacterial nitroreductase enzyme in mammalian cells renders them selectively sensitive to killing by the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitroreductase-mediated cell ablation in transgenic zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. omicsonline.org [omicsonline.org]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. jelsciences.com [jelsciences.com]

- 24. enamine.net [enamine.net]

- 25. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Free 3-nitrotyrosine causes striatal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. [PDF] Free 3-Nitrotyrosine Causes Striatal NeurodegenerationIn Vivo | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2-Amino-3-(3-nitrophenyl)propanoic acid: A Versatile Unnatural Amino Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Unnatural Amino Acids

The 20 canonical amino acids form the fundamental alphabet of natural proteins. However, the field of chemical biology and drug discovery has increasingly turned to an expanded alphabet, incorporating unnatural amino acids (UAAs) to create novel peptides and proteins with enhanced therapeutic properties.[1][2] The introduction of UAAs can bestow peptides with improved stability against enzymatic degradation, increased potency, and unique functionalities such as fluorescent labels or bioorthogonal handles.[1] 2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-phenylalanine, is a prominent example of a UAA that serves as a versatile building block in the synthesis of innovative peptidomimetics and peptide analogs.[3][4] Its unique structure, featuring a nitro group on the phenyl ring, offers distinct chemical properties that are leveraged in various research and therapeutic applications.[3] This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Structural Properties

This compound is a derivative of the natural amino acid phenylalanine.[5][6] The key modification is the presence of a nitro group (-NO2) at the meta-position of the phenyl ring. This electron-withdrawing group significantly alters the electronic properties of the side chain compared to phenylalanine, influencing its interactions within a peptide structure and with biological targets. The compound exists as L- and D-enantiomers, denoted as (S)-2-Amino-3-(3-nitrophenyl)propanoic acid and (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, respectively, as well as a racemic DL-mixture.[7][8][9]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [7][10] |

| Molecular Weight | 210.19 g/mol | [7][10] |

| CAS Number (L-form) | 19883-74-0 | [9][10] |

| CAS Number (D-form) | 169530-97-6 | [8] |

| CAS Number (DL-form) | 22888-56-8 | [7] |

| Appearance | White to off-white solid | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C--INVALID-LINK--N | [9][10] |

| IUPAC Name | (2S)-2-amino-3-(3-nitrophenyl)propanoic acid | [9] |

Synthesis and Availability

While detailed industrial synthesis protocols are proprietary, a conceptual pathway involves the nitration of a protected phenylalanine precursor. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and favor the formation of the meta-substituted product.

Caption: Conceptual synthesis of this compound.

For research and development purposes, this compound and its Nα-protected derivatives (e.g., Fmoc-L-3-Nitrophenylalanine, Boc-L-3-Nitrophenylalanine) are readily available from various commercial suppliers.[11][12] This commercial availability facilitates its direct use in peptide synthesis without the need for in-house synthesis and purification.

Applications in Scientific Research and Drug Development

The unique properties of 3-Nitro-phenylalanine make it a valuable tool across several scientific disciplines.

-

Peptide and Protein Structure-Function Studies: As a structural analog of phenylalanine and tyrosine, it can be used to probe the role of aromatic residues in protein folding, protein-protein interactions, and enzyme active sites. The nitro group can act as a spectroscopic handle or be reduced to an amino group for further chemical modification.

-

Drug Discovery and Medicinal Chemistry: The incorporation of this UAA into peptide-based drug candidates can enhance their metabolic stability and receptor binding affinity.[3][13] It is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[3][10] Some studies have shown that 3-Nitro-L-phenylalanine itself possesses antitumor activity by potentially destabilizing DNA structures in cancer cells.[10]

-

Neuroscience Research: Due to its structural similarity to phenylalanine, a precursor to neurotransmitters, this compound is used to study amino acid transport and metabolism within neurotransmitter systems.[3][13] Its derivatives are explored for their potential to modulate synaptic transmission and receptor activity.[13]

-

Enzyme Mechanism Studies: It serves as a building block in the design of enzyme inhibitors or probes to investigate enzyme mechanisms, particularly for aromatic amino acid hydroxylases.[3][14]

Incorporation into Peptides: A Practical Guide to Solid-Phase Peptide Synthesis (SPPS)

The cornerstone technique for incorporating UAAs like 3-Nitro-phenylalanine into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS).[1][2] The most common strategy for research applications is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[15] The nitro group on the phenyl ring is stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.

Workflow for UAA Incorporation via Fmoc-SPPS

The process follows the standard iterative cycle of SPPS, with special attention paid to the coupling step to ensure high efficiency.

Caption: Iterative workflow for incorporating a UAA in Fmoc-SPPS.

Detailed Experimental Protocol: Manual Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Phe(3-NO2)-OH onto a resin-bound peptide chain (0.1 mmol scale).

Materials:

-

Peptide-synthesis-grade N,N-dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Fmoc-L-Phe(3-NO2)-OH (3-5 equivalents)

-

Coupling reagent: HBTU (0.95 eq. relative to amino acid)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to amino acid)

-

Rink Amide resin (or other suitable resin) with pre-loaded peptide sequence

-

Reaction vessel with a frit

Protocol Steps:

-

Resin Swelling:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

-

Washing:

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash with DCM (2-3 times) and then DMF (2-3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-Phe(3-NO2)-OH (e.g., 4 eq., 0.4 mmol) and HBTU (0.38 mmol) in a minimal amount of DMF.

-

Add DIPEA (0.8 mmol) to the activation mixture. The solution may change color.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Monitoring Coupling Efficiency (Optional but Recommended):

-

Take a small sample of the resin beads and perform a qualitative Kaiser test.

-

A blue color indicates the presence of free primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.

-

If the test is positive, a second coupling (recoupling) may be necessary.

-

This cycle is repeated for each subsequent amino acid in the desired sequence. Upon completion of the entire sequence, the peptide is cleaved from the resin and side-chain protecting groups are removed using a TFA-based cleavage cocktail.

Causality Behind Protocol Choices

-

Choice of Protecting Group: The Fmoc group is base-labile, allowing for its removal under mild conditions (piperidine) that do not affect the acid-labile side-chain protecting groups (like tBu) or the resin linkage.[15][16] This orthogonality is fundamental to the success of the synthesis.[16]

-

Activation Reagents: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into an activated species, facilitating rapid amide bond formation. DIPEA is used as a non-nucleophilic base to maintain the basicity required for the reaction without causing premature Fmoc deprotection.

-

Steric Hindrance: While 3-Nitro-phenylalanine is not exceptionally bulky, some UAAs can present steric challenges.[1] If coupling is inefficient, stronger coupling reagents (like HATU) or extended reaction times may be required.

Caption: Decision pathway for selecting UAA coupling conditions.

Conclusion

This compound stands out as a highly valuable and versatile unnatural amino acid. Its commercial availability and compatibility with standard Fmoc-SPPS protocols make it readily accessible for incorporation into synthetic peptides. The unique electronic properties conferred by the nitroaromatic side chain provide a powerful tool for researchers in drug discovery, neuroscience, and chemical biology to develop novel peptide therapeutics, probe biological mechanisms, and engineer proteins with tailored functions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Nitro-L-phenylalanine | C9H10N2O4 | CID 2761812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nitro-L-phenylalanine | 19883-74-0 | FN50086 | Biosynth [biosynth.com]

- 11. BOC-L-3-NITROPHENYLALANINE | 131980-29-5 [chemicalbook.com]

- 12. americanelements.com [americanelements.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to the Discovery and History of Nitrophenylalanine Isomers for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, synthesis, and application of nitrophenylalanine isomers. With full editorial control, this document is structured to deliver an in-depth understanding of ortho-, meta-, and para-nitrophenylalanine, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Nitrophenylalanine Isomers in Modern Science

Nitrophenylalanine isomers, non-proteinogenic amino acids derived from phenylalanine, have emerged as invaluable tools in chemical biology, medicinal chemistry, and materials science. The introduction of a nitro group onto the phenyl ring of phenylalanine imparts unique chemical and physical properties, transforming a simple amino acid into a versatile building block with a wide range of applications. The position of the nitro group—ortho, meta, or para—dramatically influences the isomer's reactivity, steric hindrance, and electronic properties, leading to distinct applications for each. This guide delves into the historical context of their discovery, detailed methodologies for their synthesis and characterization, and a thorough exploration of their current and potential applications in drug discovery and beyond.

A Historical Perspective: The Emergence of Nitrated Amino Acids

While a definitive singular "discovery" of each nitrophenylalanine isomer is not prominently documented in a single, easily accessible historical account, their synthesis is rooted in the broader development of organic chemistry and the understanding of electrophilic aromatic substitution reactions. The nitration of aromatic compounds, a fundamental reaction in organic synthesis, was well-established by the late 19th and early 20th centuries. The application of these methods to amino acids like phenylalanine likely occurred as chemists began to explore the modification of natural products to create novel compounds with altered properties.

Early research into the nitration of phenylalanine was likely driven by the desire to understand the reactivity of the benzene ring in the presence of the amino acid functionality and to create derivatives for further chemical manipulation. The para-isomer, due to the directing effects of the alkyl substituent on the aromatic ring, is often the major product in electrophilic nitration, which may explain why it is the most commonly encountered and studied of the three isomers. The ortho- and meta-isomers, formed in smaller quantities or requiring more specific synthetic strategies, likely garnered attention as purification techniques advanced and their unique properties were recognized.

Synthesis and Characterization: A Comparative Analysis

The synthesis of nitrophenylalanine isomers primarily relies on the electrophilic nitration of phenylalanine. The choice of nitrating agent and reaction conditions can influence the isomeric ratio of the products.

General Synthesis Pathway: Electrophilic Nitration of Phenylalanine

The most common method for synthesizing nitrophenylalanine isomers is the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenyl ring of phenylalanine.

Caption: General reaction scheme for the electrophilic nitration of phenylalanine.

Experimental Protocol: Synthesis of para-Nitrophenylalanine

This protocol details a common laboratory procedure for the synthesis of L-4-nitrophenylalanine.[1]

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Lead (II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

Procedure:

-

Dissolution: Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C with stirring.

-

Nitration: Slowly add 3.0 ml of concentrated HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

-

Reaction Completion: After the addition of HNO₃ is complete, allow the solution to stir for an additional 10-15 minutes.

-

Quenching: Pour the reaction mixture over approximately 200 ml of ice and then dilute to about 700 ml with additional water.

-

Neutralization and Precipitation: Heat the solution to a boil and neutralize it with approximately 80 g of PbCO₃. This will precipitate lead sulfate.

-

Filtration: Filter the hot solution to remove the lead sulfate precipitate.

-

Removal of Excess Lead: Treat the supernatant with H₂S gas to precipitate any remaining lead ions as lead sulfide.

-

Second Filtration: Filter the solution to remove the lead sulfide precipitate.

-

Concentration and Crystallization: Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation. The product will begin to crystallize.

-

Isolation and Purification: Filter the solid product and wash it with 95% ethanol. Recrystallize the crude product from boiling water to obtain pure p-nitrophenylalanine. The expected yield is 50-55%.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using NMR and IR spectroscopy.

Synthesis of ortho- and meta-Nitrophenylalanine

While the direct nitration of phenylalanine yields a mixture of isomers, the separation of the ortho and meta isomers from the predominant para isomer can be challenging. Specific synthetic routes are often employed to favor the formation of these isomers.

-

ortho-Nitrophenylalanine: The synthesis of o-nitrophenylalanine can be achieved through multi-step procedures, often starting from a precursor that directs nitration to the ortho position. One approach involves the use of a protecting group on the amino acid that sterically favors ortho-nitration.

-

meta-Nitrophenylalanine: The synthesis of m-nitrophenylalanine is the most challenging of the three due to the ortho- and para-directing nature of the alkyl group on the benzene ring. Indirect methods are typically required, such as starting from a meta-substituted precursor like 3-nitrobenzaldehyde and converting it to the corresponding amino acid through methods like the Strecker synthesis or Erlenmeyer-Plöchl synthesis. D-3-Nitrophenylalanine, for instance, is a valuable intermediate in the synthesis of plasmin inhibitors.[2]

Comparative Physicochemical and Spectroscopic Properties

The position of the nitro group significantly impacts the physical and spectroscopic properties of the nitrophenylalanine isomers.

| Property | ortho-Nitrophenylalanine | meta-Nitrophenylalanine | para-Nitrophenylalanine |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.19 g/mol [3] |

| Melting Point | 195-197 °C | ~230 °C (decomposes) | 245-251 °C (decomposes) |

| Appearance | Yellowish crystals | White to off-white solid[2] | White to light yellow crystalline powder |

| Solubility | Sparingly soluble in water | Soluble in polar solvents[2] | Soluble in polar solvents like water and alcohol[4] |

| ¹H NMR (DMSO-d₆) | Aromatic protons shifted downfield due to proximity to the nitro group. | Complex aromatic region splitting. | Characteristic A₂B₂ pattern for the aromatic protons. |

| ¹³C NMR (DMSO-d₆) | Quaternary carbon attached to the nitro group is significantly deshielded. | Distinct chemical shifts for aromatic carbons. | Symmetrical pattern for the aromatic carbons. |

| IR (KBr, cm⁻¹) | Asymmetric NO₂ stretch: ~1520-1530Symmetric NO₂ stretch: ~1340-1350 | Asymmetric NO₂ stretch: ~1525-1535Symmetric NO₂ stretch: ~1345-1355 | Asymmetric NO₂ stretch: ~1510-1520Symmetric NO₂ stretch: ~1340-1350 |

Applications in Research and Drug Development

The unique properties of nitrophenylalanine isomers have led to their widespread use in various scientific disciplines, particularly in the development of novel therapeutics and research tools.

ortho-Nitrophenylalanine: A Photolabile Tool

2-Nitrophenylalanine is renowned for its application as a photolabile amino acid.[2][5][6] When incorporated into a peptide or protein, the polypeptide backbone can be cleaved at the site of the 2-nitrophenylalanine residue upon irradiation with UV light. This property allows for the precise spatial and temporal control of protein activity, making it an invaluable tool for studying cellular processes.

The mechanism of photocleavage involves an intramolecular rearrangement initiated by the excitation of the nitro group, leading to the formation of a cinnoline derivative and cleavage of the adjacent peptide bond.

Caption: Simplified mechanism of polypeptide backbone cleavage by 2-nitrophenylalanine.

meta-Nitrophenylalanine: A Building Block for Bioactive Molecules

3-Nitrophenylalanine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its D-enantiomer, D-3-nitrophenylalanine, is particularly important as a precursor for the synthesis of plasmin inhibitors, which are used to control blood coagulation.[2] The meta-position of the nitro group provides a unique structural motif that can be further functionalized to create compounds with specific biological activities.

para-Nitrophenylalanine: A Versatile Synthetic Intermediate and Probe

4-Nitrophenylalanine is the most commonly utilized of the three isomers. It is an important intermediate in the synthesis of many pharmaceuticals and is also used as a fluorescent probe in biochemical assays.[7][8] The para-nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications. This has made p-nitrophenylalanine a valuable component in the synthesis of various peptidomimetics and other drug candidates. For instance, cyclic enkephalin analogs containing p-nitrophenylalanine have been shown to be potent opioid agonists.[9]

Furthermore, recent advancements have led to the de novo biosynthesis of para-nitro-L-phenylalanine in E. coli, offering a more sustainable and environmentally friendly alternative to chemical synthesis.[10][11] This biosynthetic pathway utilizes an N-oxygenase enzyme to introduce the nitro group, opening up new possibilities for the production of nitroaromatic compounds.

Conclusion: The Expanding Role of Nitrophenylalanine Isomers

The journey of nitrophenylalanine isomers from their origins in classical organic synthesis to their current status as indispensable tools in modern science is a testament to their remarkable versatility. The subtle yet significant differences in the properties of the ortho, meta, and para isomers have enabled a diverse range of applications, from the precise control of biological processes with light to the creation of novel therapeutics. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the importance of these unique amino acid derivatives is poised to grow even further, paving the way for new discoveries and innovations in drug development and beyond.

References

- 1. prepchem.com [prepchem.com]

- 2. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 949-99-5: p-Nitrophenylalanine | CymitQuimica [cymitquimica.com]

- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. | Semantic Scholar [semanticscholar.org]

- 9. Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

The Enigmatic Potential of 3-Nitrophenylalanine: A Technical Guide for Therapeutic Exploration

Preamble: Navigating the Landscape of Unconventional Amino Acids in Drug Discovery

In the relentless pursuit of novel therapeutic agents, the exploration of non-proteinogenic amino acids has emerged as a fertile ground for innovation. These molecular architects, deviating from the canonical twenty, offer unique structural and electronic properties that can be harnessed to overcome the limitations of traditional pharmacophores. Among these, 3-Nitrophenylalanine (3-NPA) stands as a compound of intriguing potential, yet its therapeutic applications remain largely uncharted territory. This technical guide is conceived not as a definitive dossier of established uses, but as a rigorous, evidence-based exploration of its plausible therapeutic avenues, grounded in the established bioactivities of analogous compounds and its utility as a versatile chemical scaffold. For the discerning researcher, scientist, and drug development professional, this document aims to illuminate the path for future investigation, delineating both the scientifically plausible and the underexplored.

I. Core Molecular Profile and Synthetic Accessibility

3-Nitrophenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group at the meta position of the phenyl ring.[1][2] This electron-withdrawing group significantly alters the electronic properties of the aromatic side chain, thereby influencing its potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| CAS Number | 19883-74-0 | [2] |

| Synonyms | L-Phe(3-NO2)-OH, m-Nitro-phenylalanine | [1][2] |

Synthetic Strategy: A Foundational Protocol

The synthesis of nitrophenylalanine isomers is a well-established chemical transformation. While specific protocols for 3-nitrophenylalanine are less commonly detailed in readily available literature compared to its para-isomer, the fundamental approach involves the nitration of L-phenylalanine. A representative protocol for the synthesis of p-nitrophenylalanine, which can be adapted for the synthesis of the meta-isomer through careful control of reaction conditions, is presented below.[3][4]

Protocol 1: Nitration of L-Phenylalanine

-

Dissolution: Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated sulfuric acid (95-98%) at 0°C with stirring.[3]

-

Nitration: Slowly add 3.0 ml of fuming nitric acid (90%) dropwise to the stirring solution, maintaining the temperature at approximately 0°C.[3]

-

Reaction Quenching: After the addition is complete, allow the solution to stir for an additional 10-15 minutes.[3] Pour the reaction mixture over approximately 200 ml of ice and dilute with water to a total volume of about 700 ml.[3]

-

Neutralization and Precipitation: Heat the solution to boiling and neutralize with lead(II) carbonate (approx. 80 g).[3]

-

Filtration and Purification: Filter the resulting precipitate. Treat the supernatant with hydrogen sulfide gas to precipitate any remaining lead ions, followed by filtration.[3] Reduce the filtrate volume by two-thirds. The resulting solid can be filtered and washed with 95% ethanol.[3] Recrystallization from boiling water can yield the purified product.[3]

Note: The precise ratio of ortho, meta, and para isomers will depend on the specific reaction conditions, including temperature and the nature of the nitrating agent. Chromatographic separation is typically required to isolate the desired 3-nitro isomer.

II. Potential Therapeutic Applications: An Evidence-Based Extrapolation

Direct, peer-reviewed evidence for the therapeutic applications of 3-nitrophenylalanine is sparse. However, by examining the bioactivities of structurally and electronically related molecules, we can construct a logical framework for its potential utility.

A. Oncology: A Putative Role in Cancer Therapy

The introduction of a nitro group into a phenylalanine scaffold suggests several potential anticancer mechanisms, primarily centered around its electron-withdrawing nature and potential for bioreductive activation.

1. Dehydrogenase Inhibition: An Unverified Hypothesis

Some non-peer-reviewed sources suggest that 3-nitrophenylalanine may exert antitumor activity by inhibiting dehydrogenase enzymes.[1] While plausible, as many small molecules can inhibit enzyme function, there is a lack of specific, published kinetic data to support this claim for 3-nitrophenylalanine. Phenylalanine dehydrogenase, for instance, is a known enzyme, but its inhibition by 3-nitrophenylalanine has not been characterized in the scientific literature.[5] To validate this hypothesis, a systematic screening against a panel of dehydrogenases crucial for cancer cell metabolism would be required.

dot

Caption: Hypothetical mechanism of dehydrogenase inhibition by 3-nitrophenylalanine.

2. DNA Interaction: A Speculative Mechanism

Another uncorroborated claim is that the nitro group of 3-nitrophenylalanine interacts with guanine bases in DNA, leading to destabilization and cell death.[1] The formation of adducts between reactive species and DNA bases, particularly guanine, is a known mechanism of genotoxicity and can be exploited for anticancer therapy.[6][7][8] However, there is no direct evidence of 3-nitrophenylalanine forming such adducts. Further research, such as in vitro incubation with guanine nucleosides followed by mass spectrometry analysis, would be necessary to investigate this possibility.

3. Bioreductive Prodrug Approach: A More Plausible Strategy

A more scientifically grounded potential application lies in its use as a bioreductive moiety in prodrug design. The nitro group can be reduced to a hydroxylamine or amine under the hypoxic conditions often found in solid tumors. This transformation can trigger the release of a cytotoxic agent. While no studies have utilized 3-nitrophenylalanine for this purpose, the related compound 3-(2-nitrophenyl) propionic acid has been successfully conjugated to paclitaxel to create a bioreductive prodrug that self-assembles into nanoparticles.[1]

Protocol 2: General Workflow for Assessing Anticancer Activity

-

Cell Viability Assays:

-

Apoptosis and Cell Cycle Analysis:

-

Treat cells with 3-nitrophenylalanine at its IC50 concentration.

-

Analyze for markers of apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).

-

Determine effects on cell cycle progression via flow cytometry analysis of DNA content.[11]

-

-

In Vivo Tumor Models:

-

Establish xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.[12][13][14][15]

-

Administer 3-nitrophenylalanine via an appropriate route (e.g., intraperitoneal, oral).

-

Monitor tumor growth and animal well-being.

-

At the study endpoint, perform histological and immunohistochemical analysis of tumor tissue.

-

dot

Caption: A streamlined workflow for evaluating the anticancer potential of 3-nitrophenylalanine.

B. Neurology: Distinguishing from 3-Nitropropionic Acid

It is crucial to differentiate 3-nitrophenylalanine from 3-nitropropionic acid (3-NP). The latter is a well-known mitochondrial toxin that irreversibly inhibits succinate dehydrogenase and is widely used to create animal models of Huntington's disease.[16][17] Any potential neuroprotective or neurotoxic effects of 3-nitrophenylalanine are currently unknown and should not be inferred from studies on 3-NP.

Protocol 3: In Vitro Neuroprotection Assay

-

Cell Culture: Utilize neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[9][13][18][19][20]

-

Induction of Neurotoxicity: Induce neurotoxicity using established agents such as glutamate, hydrogen peroxide, or amyloid-beta peptides.[13][18]

-

Treatment: Co-treat or pre-treat cells with various concentrations of 3-nitrophenylalanine.

-

Assessment of Neuroprotection: Measure cell viability (e.g., LDH release, MTT assay) and markers of oxidative stress or apoptosis.[13][18][19]

C. Enzyme Inhibition: A Potential Role as a Plasmin Inhibitor Precursor

While direct evidence is lacking, the structural similarity of 3-nitrophenylalanine to phenylalanine suggests its potential as a building block for enzyme inhibitors. One area of interest is the development of plasmin inhibitors, which are crucial for managing bleeding disorders.[21][22] Structure-activity relationship (SAR) studies of plasmin inhibitors have highlighted the importance of lysine analogs.[21] The synthesis of peptidomimetics incorporating modified phenylalanine derivatives is a common strategy in this field. 3-Nitrophenylalanine could serve as a precursor for such peptidomimetics, where the nitro group can be further modified or plays a role in binding to the enzyme's active site.

Protocol 4: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified enzyme (e.g., plasmin) and a suitable chromogenic or fluorogenic substrate.

-

Inhibition Assay: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test inhibitor (peptidomimetics derived from 3-nitrophenylalanine).

-

Kinetic Measurement: Monitor the rate of substrate conversion over time using a plate reader.

-

Data Analysis: Calculate the IC50 value and determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.[2][23][24]

dot

Caption: Workflow for evaluating 3-nitrophenylalanine derivatives as enzyme inhibitors.

III. Pharmacokinetics and Toxicity: The Unexplored Frontier

A significant knowledge gap exists regarding the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) of 3-nitrophenylalanine.[14][22][25][26] For any therapeutic potential to be realized, a thorough understanding of its pharmacokinetic and toxicological profile is paramount.

| ADME/Tox Parameter | Status for 3-Nitrophenylalanine | Required Studies |

| Absorption | Unknown | Caco-2 permeability assays, in vivo oral bioavailability studies. |

| Distribution | Unknown | Plasma protein binding assays, tissue distribution studies in animal models. |

| Metabolism | Unknown | In vitro metabolism studies using liver microsomes and hepatocytes to identify metabolites and metabolizing enzymes. |

| Excretion | Unknown | Mass balance studies in animal models to determine routes and rates of excretion. |

| Toxicity | Unknown | In vitro cytotoxicity assays in various cell lines, in vivo acute and chronic toxicity studies to determine LD50 and identify target organs of toxicity.[27][28][29][30] |

IV. Future Directions and Concluding Remarks

3-Nitrophenylalanine represents a molecule at the cusp of therapeutic exploration. While direct evidence for its efficacy in any specific disease model is currently lacking in the peer-reviewed literature, its chemical structure provides a compelling rationale for further investigation. The most promising avenues for research appear to be in its application as a bioreductive prodrug moiety for targeted cancer therapy and as a versatile building block for the synthesis of novel enzyme inhibitors.

The unsubstantiated claims regarding its mechanism of action underscore the critical need for rigorous, hypothesis-driven research. The protocols and workflows outlined in this guide provide a systematic framework for elucidating the true therapeutic potential of 3-nitrophenylalanine. As we continue to push the boundaries of drug discovery, a thorough and unbiased investigation of such unconventional molecules is not just warranted, but essential for the development of next-generation therapeutics.

V. References

-

Biosynth. 3-Nitro-L-phenylalanine. --INVALID-LINK--

-

Chem-Impex. 3-Nitro-L-phenylalanine. --INVALID-LINK--

-

PubChem. 3-Nitro-L-phenylalanine. --INVALID-LINK--

-

The effects of DL-p-fluorophenylalanine and L-3-nitrotyrosine on the growth and biochemistry of the Taper liver tumor. Cancer Research. --INVALID-LINK--

-

PrepChem. Synthesis of p-nitrophenylalanine. --INVALID-LINK--

-

Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. ACS Bioconjugate Chemistry. --INVALID-LINK--

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. --INVALID-LINK--

-

Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. Journal of the American Chemical Society. --INVALID-LINK--

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

-

InnoSer. In vitro neurology assays. --INVALID-LINK--

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. --INVALID-LINK--

-

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-DL-phenylalanine. BenchChem. --INVALID-LINK--

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture. --INVALID-LINK--

-

Google Patents. Synthesis method of L-p-nitrophenylalanine. --INVALID-LINK--

-

An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Free Radical Biology and Medicine. --INVALID-LINK--

-

Creative Diagnostics. Products for ADME Studies. --INVALID-LINK--

-

Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports. --INVALID-LINK--

-

Mapping Three Guanine Oxidation Products along DNA Following Exposure to Three Types of Reactive Oxygen Species. Chemical Research in Toxicology. --INVALID-LINK--

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. --INVALID-LINK--

-

In Vivo DNA Adduct Formation of 3-Nitrobenzanthrone: A Technical Guide. BenchChem. --INVALID-LINK--

-

Visualizing Cancer Cell Metabolic Dynamics Regulated With Aromatic Amino Acids Using DO-SRS and 2PEF Microscopy. Frontiers in Physics. --INVALID-LINK--

-

The formation and biological significance of N7-guanine adducts. Journal of the Chinese Chemical Society. --INVALID-LINK--

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. --INVALID-LINK--

-

Design, synthesis, molecular docking and ADME of novel phenylalanine derivatives as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

-

The Diverse Functions of Non-Essential Amino Acids in Cancer. Cancers. --INVALID-LINK--

-

Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Molecules. --INVALID-LINK--

-

Effects of elevated phenylalanine, tyrosine or tryptophan metabolism by... ResearchGate. --INVALID-LINK--

-

Comparing LD50/LC50 Machine Learning Models for Multiple Species. Journal of Chemical Information and Modeling. --INVALID-LINK--

-

Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals. Toxicology Letters. --INVALID-LINK--

-

Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Bioconjugate Chemistry. --INVALID-LINK--

-

Altered metabolism in cancer: insights into energy pathways and therapeutic targets. Molecular Cancer. --INVALID-LINK--

-

Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds! NorthEast BioLab. --INVALID-LINK--

-

Identification of adducts formed by reaction of guanine nucleosides with malondialdehyde and structurally related aldehydes. Chemical Research in Toxicology. --INVALID-LINK--

-

Journal of Chemical Health Risks Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a No. Journal of Chemical Health Risks. --INVALID-LINK--

-

Mechanism of Repair of Acrolein- and Malondialdehyde-Derived Exocyclic Guanine Adducts by the α-Ketoglutarate/Fe(II) Dioxygenase AlkB. Journal of the American Chemical Society. --INVALID-LINK--

-

ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Receptors and Signal Transduction. --INVALID-LINK--

-

ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies. YouTube. --INVALID-LINK--

-

Inhibitors of 3-phosphoglycerate Dehydrogenase as an Anticancer Therapy. NIH Office of Technology Transfer. --INVALID-LINK--

-

Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity. Biochemistry. --INVALID-LINK--

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--

-

(PDF) Acute toxicity (LD50 values) and neuropharmacological profile of n-hexane fraction of Petiveria alliacea L. (Phytolaccaceae) in mice. ResearchGate. --INVALID-LINK--

-

In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. Juniper Publishers. --INVALID-LINK--

References

- 1. nbinno.com [nbinno.com]

- 2. Protein engineering for metabolic engineering: current and next-generation tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of adducts formed by reaction of guanine nucleosides with malondialdehyde and structurally related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Repair of Acrolein- and Malondialdehyde-Derived Exocyclic Guanine Adducts by the α-Ketoglutarate/Fe(II) Dioxygenase AlkB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 10. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Products for ADME Studies - Creative Diagnostics [qbd.creative-diagnostics.com]

- 15. Frontiers | Visualizing Cancer Cell Metabolic Dynamics Regulated With Aromatic Amino Acids Using DO-SRS and 2PEF Microscopy [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nebiolab.com [nebiolab.com]

- 23. researchgate.net [researchgate.net]

- 24. Altered metabolism in cancer: insights into energy pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Enzymatic Inhibition by 2-Amino-3-(3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic derivative of the essential amino acid L-phenylalanine, presents a compelling scaffold for investigating enzymatic inhibition. Its structural analogy to natural substrates allows it to interact with the active sites of various enzymes, particularly those involved in aromatic amino acid metabolism. This guide provides a comprehensive technical overview of the inhibitory potential of this compound, with a focused exploration of its hypothesized interaction with chorismate mutase-prephenate dehydrogenase, a critical enzyme in the shikimate pathway. We will delve into the mechanistic rationale for this inhibition, provide detailed experimental protocols for its synthesis and the characterization of its inhibitory effects, and discuss the broader implications for cellular signaling and drug development.

Introduction: The Scientific Rationale

This compound, also known as 3-nitro-L-phenylalanine when referring to the L-enantiomer, is a molecule of significant interest in the field of enzyme inhibition. Its core structure, a phenylalanine backbone, provides a recognizable motif for enzymes that naturally bind L-phenylalanine or its metabolites. The addition of a nitro group at the meta position of the phenyl ring introduces unique electronic and steric properties that can modulate binding affinity and reactivity within an enzyme's active site.

Several classes of enzymes have been suggested as potential targets for this compound, including dehydrogenases and aldo-keto reductases.[1][2] However, a particularly strong candidate for inhibition is chorismate mutase-prephenate dehydrogenase (CM-PDH) . This bifunctional enzyme is a key regulator of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[2][3] This makes the shikimate pathway an attractive target for the development of novel antimicrobial agents and herbicides.

The rationale for targeting CM-PDH with a phenylalanine analog is rooted in the enzyme's natural feedback regulation. Phenylalanine and tyrosine are known allosteric inhibitors of CM-PDH, binding to regulatory sites to control the metabolic flux through the pathway.[1][4] The structural similarity of this compound to L-phenylalanine suggests it could act as a competitive or allosteric inhibitor of this crucial enzyme.

This guide will proceed with the hypothesis that chorismate mutase-prephenate dehydrogenase is a primary target of this compound. We will provide the necessary protocols to synthesize this inhibitor and to experimentally validate and characterize its inhibitory kinetics against CM-PDH.

Synthesis of this compound

A reliable method for the synthesis of this compound can be adapted from the established synthesis of its positional isomer, p-nitrophenylalanine.[5][6] The following protocol outlines the nitration of L-phenylalanine to yield the desired m-nitro product.

Experimental Protocol: Synthesis

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 90%)

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

-

Deionized Water

-

Ice

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Dropping Funnel

-

Heating Mantle

-

Büchner Funnel and Flask

-

Filtration Paper

Procedure:

-

Reaction Setup: In a round bottom flask cooled to 0°C in an ice bath, dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid with constant stirring.

-

Nitration: Slowly add 3.0 mL of concentrated nitric acid dropwise to the stirring solution using a dropping funnel, ensuring the temperature remains at or below 0°C.

-

Reaction Completion: After the addition of nitric acid is complete, allow the solution to stir for an additional 15-20 minutes at 0°C.

-

Quenching: Carefully pour the reaction mixture over approximately 200 mL of crushed ice in a large beaker and dilute with deionized water to a total volume of about 700 mL.

-

Neutralization: Heat the diluted solution to boiling and then carefully neutralize it by the portion-wise addition of lead(II) carbonate until the pH is neutral. This will precipitate lead sulfate.

-

Filtration: Filter the hot solution to remove the lead sulfate precipitate.

-

Removal of Excess Lead: Treat the filtrate with a stream of hydrogen sulfide gas to precipitate any remaining lead ions as lead sulfide.

-

Final Filtration: Filter the solution to remove the lead sulfide precipitate.

-

Crystallization: Reduce the volume of the filtrate by approximately one-third by rotary evaporation. Allow the solution to cool, which will induce the crystallization of the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold 95% ethanol, and recrystallize from boiling water to yield purified this compound.

Characterization of Enzymatic Inhibition

To validate our hypothesis, a detailed enzyme kinetic assay is required to determine if and how this compound inhibits chorismate mutase-prephenate dehydrogenase. The following protocol is adapted from standard dehydrogenase assays and can be used to determine key inhibitory parameters such as the IC₅₀ and Kᵢ.[7]

Experimental Protocol: Dehydrogenase Inhibition Assay

Materials:

-

Purified chorismate mutase-prephenate dehydrogenase (CM-PDH) enzyme

-

Chorismate (substrate for mutase activity)

-

Prephenate (substrate for dehydrogenase activity)

-

NAD⁺ (cofactor)

-

This compound (inhibitor)

-

Phosphate Buffer (pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare reaction mixtures containing phosphate buffer, NAD⁺, and varying concentrations of the substrate, prephenate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Enzyme Addition: Add a fixed concentration of purified CM-PDH enzyme to each well and pre-incubate for 5 minutes at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate, prephenate, to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. This measures the formation of NADH, a product of the dehydrogenase reaction.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will also allow for the calculation of the inhibition constant (Kᵢ).

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Description | Expected Outcome |

| IC₅₀ | The concentration of this compound required to reduce the activity of CM-PDH by 50%. | A finite value would confirm inhibitory activity. |

| Kᵢ | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | A lower Kᵢ value signifies a more potent inhibitor. |

| Mode of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive). | Determined from kinetic plots. |

Visualizing the Experimental Workflow

Caption: Workflow for determining the inhibitory kinetics of this compound against CM-PDH.

Mechanistic Insights and Signaling Pathways

The inhibition of chorismate mutase-prephenate dehydrogenase by this compound would have significant consequences for the metabolic state of an organism possessing the shikimate pathway.

The Shikimate Pathway and its Regulation

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate. Chorismate is a crucial branch-point metabolite, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan.[8] The bifunctional enzyme CM-PDH catalyzes two key steps in the biosynthesis of phenylalanine and tyrosine from chorismate.[9]

Caption: Inhibition of the shikimate pathway at the CM-PDH step by this compound.

By inhibiting CM-PDH, this compound would disrupt the production of phenylalanine and tyrosine. This would lead to a depletion of the cellular pool of these essential amino acids, thereby halting protein synthesis and leading to cell growth arrest or death. This mechanism is the basis for the development of herbicides and antimicrobial agents that target the shikimate pathway.

Conclusion and Future Directions

This compound is a promising molecule for the study of enzymatic inhibition, with a strong theoretical basis for its interaction with chorismate mutase-prephenate dehydrogenase. The experimental protocols provided in this guide offer a clear path to synthesizing this compound and rigorously characterizing its inhibitory properties.

Future research should focus on obtaining empirical data to confirm the inhibition of CM-PDH by this compound and to precisely determine its kinetic parameters. Furthermore, studies in cellular and whole-organism models (e.g., bacteria, fungi) are warranted to assess its efficacy as a growth inhibitor. The insights gained from such studies could pave the way for the development of novel antimicrobial agents or herbicides that exploit the essential nature of the shikimate pathway.

References

- 1. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The importance of chorismate mutase in the biocontrol potential of Trichoderma parareesei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 8. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-(3-nitrophenyl)propanoic acid, a synthetically valuable derivative of phenylalanine, presents a unique set of physicochemical properties that are of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. The strategic placement of the nitro group on the phenyl ring imparts distinct electronic and steric characteristics, influencing its reactivity, solubility, and potential for molecular interactions. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental methodologies for their determination. By elucidating the "why" behind experimental choices, this document serves as a practical resource for researchers aiming to harness the full potential of this compound in their scientific endeavors.

Molecular Identity and Structural Characteristics

This compound, also known as 3-nitro-DL-phenylalanine, is a non-proteinogenic amino acid. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-nitrobenzyl side chain.[1] This seemingly subtle modification to the phenylalanine scaffold has profound implications for its chemical behavior.

The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring significantly alters the electron density distribution of the aromatic system. This electronic perturbation influences the acidity of the carboxylic acid and the basicity of the amino group, as well as the molecule's overall polarity and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22888-56-8 | PubChem[1] |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1] |

| Molecular Weight | 210.19 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC(C(=O)O)N | PubChem[1] |

| InChI | InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | PubChem[1] |

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted and should be considered as such.

| Property | Value | Notes and Methodological Context |

| Appearance | White to off-white solid | Visual inspection of the purified compound. |

| Melting Point | Not available | Amino acids often decompose upon heating, making conventional melting point determination challenging. Fast scanning calorimetry is a recommended technique to minimize decomposition.[2][3][4] |

| Boiling Point | 410.8 °C at 760 mmHg ((S)-enantiomer) | This is a predicted value and decomposition may occur at this temperature. |

| Density | 1.408 g/cm³ ((S)-enantiomer) | |

| Solubility | Soluble in water with pH adjustment | The zwitterionic nature of amino acids dictates their solubility, which is lowest at the isoelectric point and increases in acidic or basic solutions.[5][6] A stock solution of the (S)-enantiomer can be prepared in water at 29.17 mg/mL (138.78 mM) with sonication and pH adjustment to 9 with 1 M NaOH. |

| pKa Values | Not experimentally determined | The pKa values of the carboxylic acid and amino groups are crucial for understanding the ionization state at different pH values. These can be determined experimentally via titration. |

| LogP (XLogP3) | -1.2 | This computed value suggests the compound is hydrophilic.[1] |